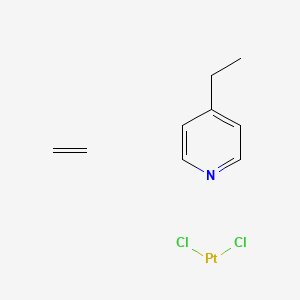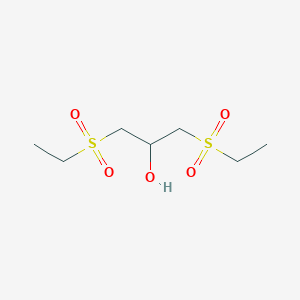
1,3-Bis(ethylsulfonyl)-2-propanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Bis(ethylsulfonyl)-2-propanol is an organic compound with the molecular formula C7H16O5S2 It is characterized by the presence of two ethylsulfonyl groups attached to a propanol backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(ethylsulfonyl)-2-propanol typically involves the reaction of 1,3-dihydroxypropane with ethylsulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
1,3-Dihydroxypropane+2Ethylsulfonyl chloride→this compound+2HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining the reaction conditions and improving the yield of the desired product.
化学反应分析
Types of Reactions
1,3-Bis(ethylsulfonyl)-2-propanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonyl groups can be reduced to thiols under specific conditions.
Substitution: The ethylsulfonyl groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can react with the sulfonyl groups under basic conditions.
Major Products Formed
Oxidation: Formation of 1,3-bis(ethylsulfonyl)propanone.
Reduction: Formation of 1,3-bis(ethylthio)propanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
1,3-Bis(ethylsulfonyl)-2-propanol has several applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
作用机制
The mechanism of action of 1,3-Bis(ethylsulfonyl)-2-propanol involves its interaction with various molecular targets. The sulfonyl groups can form strong interactions with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can lead to the modulation of biochemical pathways and cellular processes.
相似化合物的比较
Similar Compounds
1,3-Bis(methylsulfonyl)-2-propanol: Similar structure but with methyl groups instead of ethyl groups.
1,3-Bis(phenylsulfonyl)-2-propanol: Contains phenyl groups instead of ethyl groups.
1,3-Bis(ethylsulfonyl)propane: Lacks the hydroxyl group present in 1,3-Bis(ethylsulfonyl)-2-propanol.
Uniqueness
This compound is unique due to the presence of both ethylsulfonyl groups and a hydroxyl group, which allows for a diverse range of chemical reactions and interactions. This combination of functional groups makes it a versatile compound in various applications.
属性
CAS 编号 |
56311-35-4 |
|---|---|
分子式 |
C7H16O5S2 |
分子量 |
244.3 g/mol |
IUPAC 名称 |
1,3-bis(ethylsulfonyl)propan-2-ol |
InChI |
InChI=1S/C7H16O5S2/c1-3-13(9,10)5-7(8)6-14(11,12)4-2/h7-8H,3-6H2,1-2H3 |
InChI 键 |
UMHKYZDMGFTVBF-UHFFFAOYSA-N |
规范 SMILES |
CCS(=O)(=O)CC(CS(=O)(=O)CC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2,2,4,4-Tetrafluoro-3-(trifluoromethyl)but-3-en-1-yl]benzene](/img/structure/B14633222.png)

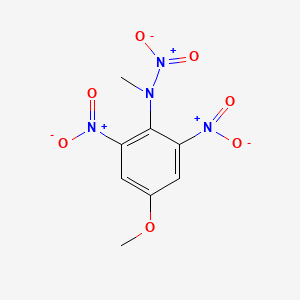
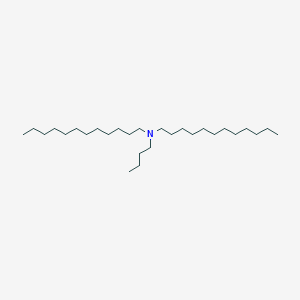
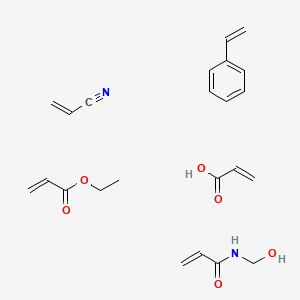
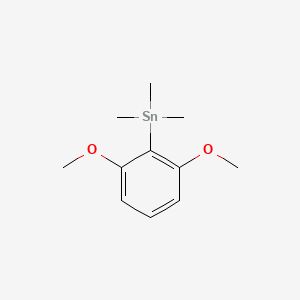
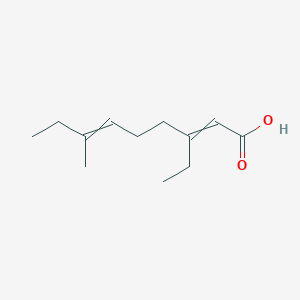
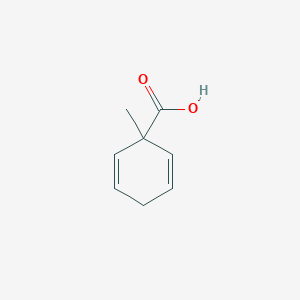
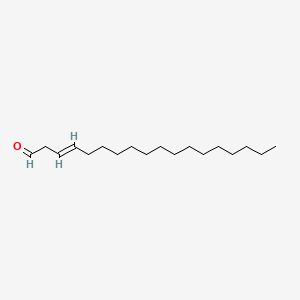
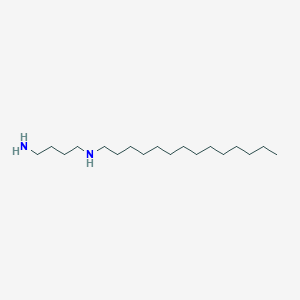
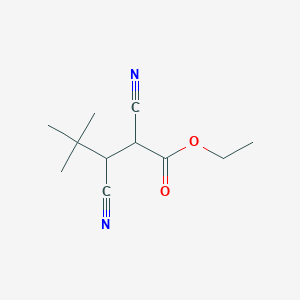
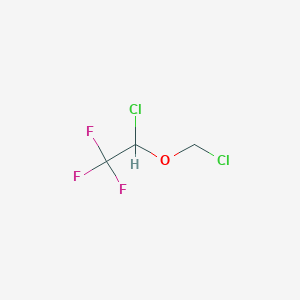
![4,4'-[1,3-Phenylenebis(oxy)]bis(2-phenyl-1H-isoindole-1,3(2H)-dione)](/img/structure/B14633304.png)
